molecular formula C21H20N2O4 B302929 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

カタログ番号 B302929
分子量: 364.4 g/mol
InChIキー: AXGIPDCMPXDLJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been extensively studied for its potential therapeutic applications, and

作用機序

TAK-659 is a reversible inhibitor of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which is a key enzyme involved in the B-cell receptor signaling pathway. N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 binds to the active site of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide and inhibits its activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide in biochemical assays, with an IC50 value of 0.85 nM. In preclinical models, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL, both in vitro and in vivo. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models. In clinical trials, TAK-659 has demonstrated promising results in patients with relapsed or refractory CLL and MCL.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have synergistic effects when combined with other anticancer agents, which could enhance its therapeutic efficacy. However, one of the limitations of TAK-659 is its poor solubility, which could affect its pharmacokinetic properties and limit its clinical utility. Further studies are needed to optimize the formulation of TAK-659 and improve its solubility and bioavailability.

将来の方向性

There are several future directions for the development of TAK-659. One of the areas of focus is the optimization of its pharmacokinetic properties, including its solubility, bioavailability, and half-life. Another area of interest is the identification of biomarkers that could predict the response to TAK-659 and guide patient selection. There is also a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in combination with other anticancer agents, as well as in different patient populations. Additionally, the potential use of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and follicular lymphoma, should be explored.

合成法

The synthesis of TAK-659 involves a multistep process that starts with the preparation of the key intermediate, 2-amino-4-methylbenzoic acid. This intermediate undergoes a series of reactions, including N-alkylation, cyclization, and amide formation, to yield the final product. The synthesis of TAK-659 has been reported in several research articles, and the details of the procedure are available in the literature.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models.

特性

製品名

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC名

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-6-14(7-5-13)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

InChIキー

AXGIPDCMPXDLJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

溶解性

1 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。